2-Benzylthio-6-chloropurine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

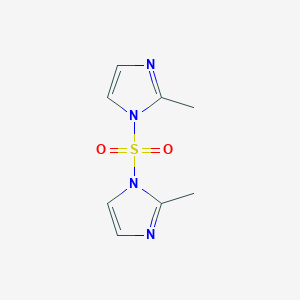

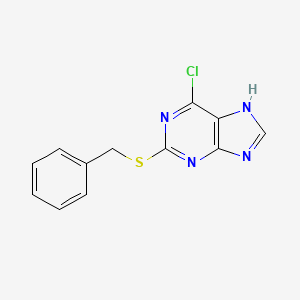

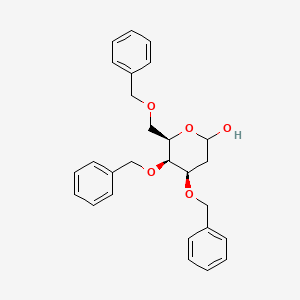

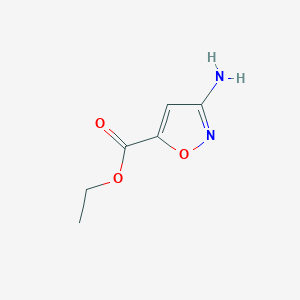

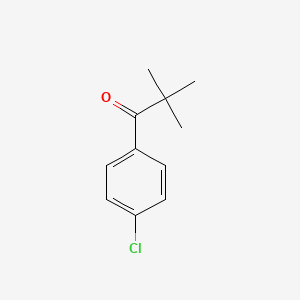

2-Benzylthio-6-chloropurine is a purine derivative with a benzylthio group attached to the 6-position of the purine ring. It has a molecular formula of C12H9ClN4S and a molecular weight of 276.75 g/mol .

Synthesis Analysis

A series of 6-substituted purines, including 2-Benzylthio-6-chloropurine, were synthesized from commercially available 2-amino-6-chloropurine with appropriate reagents . The synthesis of these compounds was confirmed by elemental analysis, 1H NMR, and mass spectral data .Molecular Structure Analysis

The molecular structure of 2-Benzylthio-6-chloropurine includes a benzylthio group attached to the 6-position of the purine ring . The compound’s InChI isInChI=1S/C12H9ClN4S/c13-12-16-10-9 (14-7-15-10)11 (17-12)18-6-8-4-2-1-3-5-8/h1-5,7H,6H2, (H,14,15,16,17) . Physical And Chemical Properties Analysis

2-Benzylthio-6-chloropurine has a molecular weight of 276.745 Da . Its InChIKey isCLBBDQGSXQEBIT-UHFFFAOYSA-N . The compound’s canonical SMILES is c1ccc(cc1)CSc2c3c(nc[nH]3)nc(n2)Cl .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Applications

- 2-Benzylthio-6-chloropurine has been utilized in the traceless solid-phase synthesis of 2,6,9-trisubstituted purines, offering a versatile intermediate for the synthesis of these compounds. This approach is significant for the development of combinatorial chemistry libraries, particularly in palladium-catalyzed cross-coupling reactions (Brun, Legraverend, & Grierson, 2002).

- The compound plays a role in antimycobacterial research, particularly in the synthesis of 6-arylpurines, which have shown activity against Mycobacterium tuberculosis (Gundersen, Nissen‐meyer, & Spilsberg, 2002).

Methodological Advancements in Synthesis

- A method for introducing a benzyl group onto the 2′-OH of 6-Chloropurine 3′-O-Benzoylriboside has been developed, indicating its utility in modifying purine ribonucleosides, a key step in nucleoside synthesis (Kozai, Fuzikawa, Harumoto, & Maruyama, 2003).

Biochemical Interactions and Enzyme Inhibition

- 2-Benzylthio-6-chloropurine has been synthesized and examined for its interactions with purine nucleoside phosphorylase from Escherichia coli. This includes studies on mixed-type inhibition, indicating its potential as an enzyme inhibitor for biochemical research (Bzowska, Magnowska, & Kazimierczuk, 1999).

Pharmaceutical Research

- In the field of pharmaceuticals, its derivatives have been investigated for antiviral activities, particularly against rhinoviruses, highlighting its potential in medicinal chemistry (Kelley, Linn, & Selway, 1990).

Safety And Hazards

The safety data sheet for 6-Chloropurine, a related compound, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment as required, ensure adequate ventilation, and avoid dust formation .

Zukünftige Richtungen

The synthesis of purine conjugates with natural amino acids, including 2-Benzylthio-6-chloropurine, is a promising direction in the search for novel therapeutic agents . These compounds have been found to be highly active against various viruses and exhibit antitumor and antimycobacterial effects . Future research could focus on further exploring these biological activities and developing more efficient synthesis methods .

Eigenschaften

IUPAC Name |

2-benzylsulfanyl-6-chloro-7H-purine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN4S/c13-10-9-11(15-7-14-9)17-12(16-10)18-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,14,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBPLCCYCWKFWAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC3=C(C(=N2)Cl)NC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90457347 |

Source

|

| Record name | 2-BENZYLTHIO-6-CHLOROPURINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzylthio-6-chloropurine | |

CAS RN |

51998-91-5 |

Source

|

| Record name | 2-BENZYLTHIO-6-CHLOROPURINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2-[(2-bromopyridin-3-yl)oxy]acetamide](/img/structure/B1352672.png)

![3-[3-(Trifluoromethyl)phenoxy]azetidine](/img/structure/B1352677.png)